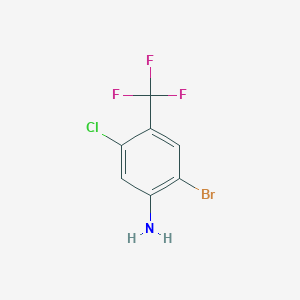

2-Bromo-5-chloro-4-(trifluoromethyl)aniline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-bromo-5-chloro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-4-1-3(7(10,11)12)5(9)2-6(4)13/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSMLYKXERNHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10631021 | |

| Record name | 2-Bromo-5-chloro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863111-48-2 | |

| Record name | 2-Bromo-5-chloro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-5-chloro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloro-4-(trifluoromethyl)aniline is a halogenated aromatic amine that serves as a critical building block in the synthesis of complex organic molecules. Its trifluoromethyl, bromo, and chloro substituents provide unique electronic and steric properties, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic placement of these functional groups allows for regioselective modifications, enabling the construction of diverse molecular architectures with desired biological activities. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectroscopic data, and its applications in synthetic chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. While some specific experimental values for this compound are not widely published, data for the closely related compound 2-Bromo-5-(trifluoromethyl)aniline is included for reference, alongside the known data for the target compound.

| Property | Value | Reference Compound Data (2-Bromo-5-(trifluoromethyl)aniline) |

| CAS Number | 863111-48-2 | 454-79-5 |

| Molecular Formula | C₇H₄BrClF₃N | C₇H₅BrF₃N |

| Molecular Weight | 274.47 g/mol [1][2] | 240.02 g/mol |

| Appearance | Powder or liquid[3] | White to light yellow crystalline powder |

| Purity | ≥ 98%[3] | ≥ 97% |

| Melting Point | Not specified | 47-49 °C |

| Boiling Point | Not specified | 81-82 °C at 5 Torr |

| Density | Not specified | 1.675 g/mL at 25 °C |

| Solubility | Not specified | Not miscible or difficult to mix in water |

Synthesis

The synthesis of substituted anilines such as this compound typically involves a multi-step process. A general and established approach for analogous compounds involves the nitration of a suitable precursor followed by the reduction of the nitro group to an amine.[4]

General Synthetic Pathway

A plausible synthetic route for this compound is outlined below. This pathway is based on established chemical transformations for similar halogenated and trifluoromethylated aromatic compounds.

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a detailed, hypothetical experimental protocol for the synthesis of this compound, based on the general pathway described above. This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Nitration of 1-Bromo-4-chloro-2-(trifluoromethyl)benzene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 1-Bromo-4-chloro-2-(trifluoromethyl)benzene (1.0 eq) to concentrated sulfuric acid (H₂SO₄) at 0 °C.

-

Addition of Nitrating Agent: Slowly add a mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture over crushed ice. The solid precipitate, 1-Bromo-4-chloro-5-nitro-2-(trifluoromethyl)benzene, is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Reduction of 1-Bromo-4-chloro-5-nitro-2-(trifluoromethyl)benzene

-

Reaction Setup: To a round-bottom flask containing the purified nitro compound (1.0 eq) in a mixture of ethanol and water, add iron powder (Fe, 5.0 eq) and a catalytic amount of concentrated hydrochloric acid (HCl).

-

Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting nitro compound is no longer detectable.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

-

Extraction: Extract the filtrate with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude this compound can be further purified by column chromatography on silica gel.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts would be influenced by the electronic effects of the bromo, chloro, trifluoromethyl, and amino groups.

-

Predicted Chemical Shifts (δ, ppm):

-

Aromatic H: ~7.0-7.5 (s, 1H)

-

Aromatic H: ~7.5-8.0 (s, 1H)

-

NH₂: ~4.0-5.0 (br s, 2H)

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be significantly affected by the attached substituents.

-

Predicted Chemical Shifts (δ, ppm):

-

C-NH₂: ~145-150

-

C-Br: ~110-115

-

C-Cl: ~125-130

-

C-CF₃: ~120-125 (q, J ≈ 270-280 Hz)

-

Aromatic C-H: ~115-135

-

Quaternary Aromatic C: ~120-140

-

CF₃: ~123 (q, J ≈ 30-40 Hz)

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary amine, C-N stretching, C-H aromatic stretching, and strong absorptions corresponding to the C-F bonds of the trifluoromethyl group.

-

Predicted Absorption Bands (cm⁻¹):

-

N-H stretch: 3300-3500 (two bands, symmetric and asymmetric)

-

Aromatic C-H stretch: 3000-3100

-

C=C aromatic stretch: 1500-1600

-

C-N stretch: 1250-1350

-

C-F stretch: 1000-1100 (strong, multiple bands)

-

C-Cl stretch: 600-800

-

C-Br stretch: 500-600

-

Mass Spectrometry

The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (274.47 g/mol ). The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens. Common fragmentation patterns for aromatic amines include the loss of the amino group and cleavage of the C-Br and C-Cl bonds. The trifluoromethyl group can also be lost as a radical.[8][9]

Applications in Synthesis

This compound is a versatile intermediate for the synthesis of a wide range of biologically active molecules. The amino group can be readily diazotized and converted to other functional groups, or it can participate in condensation and coupling reactions. The bromo and chloro substituents provide sites for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of various aryl, alkyl, and amino moieties.

Workflow for the Synthesis of a Hypothetical Bioactive Molecule

The following diagram illustrates a hypothetical workflow for the synthesis of a more complex, biologically active molecule using this compound as a key starting material. This workflow showcases common synthetic transformations employed in drug discovery.

References

- 1. 863111-48-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. scbt.com [scbt.com]

- 3. This compound, CasNo.863111-48-2 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 9. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 2-Bromo-5-chloro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Structure and Properties

Introduction: 2-Bromo-5-chloro-4-(trifluoromethyl)aniline is a halogenated aromatic amine with the chemical formula C₇H₄BrClF₃N.[1][2][3] Its structure, featuring a bromine atom, a chlorine atom, and a trifluoromethyl group on the aniline scaffold, makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. The presence and position of these functional groups significantly influence the molecule's reactivity and physicochemical properties.

Chemical Structure:

The chemical structure of this compound is characterized by a benzene ring substituted with an amino group at position 1, a bromine atom at position 2, a chlorine atom at position 5, and a trifluoromethyl group at position 4.

Chemical Structure of this compound.

Physicochemical Data

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that experimentally determined data for this specific compound is limited, and some values are predicted.

| Property | Value | Source |

| CAS Number | 863111-48-2 | [1][2][4][5][6][7][8] |

| Molecular Formula | C₇H₄BrClF₃N | [1][2][3] |

| Molecular Weight | 274.47 g/mol | [1] |

| Melting Point | 31-33 °C | |

| Boiling Point (Predicted) | 263.4 ± 40.0 °C at 760 mmHg | |

| Purity | 95% - 98% (commercially available) | [2] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. Researchers are advised to acquire and interpret their own data for this compound. General expectations for the spectra are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the various substituents. The amino group protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be characteristic of the substituted aromatic ring and the trifluoromethyl group.

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, C-H stretching in the aromatic ring, and strong absorptions corresponding to the C-F bonds of the trifluoromethyl group, as well as C-Br and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (274.47 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one chlorine atom.

Experimental Protocols

Synthesis of this compound

A detailed, experimentally verified protocol for the synthesis of this compound is not explicitly available in the public domain. However, a plausible synthetic route can be devised based on general organic chemistry principles and known reactions for analogous compounds. A potential multi-step synthesis is outlined below.

Proposed synthetic workflow for this compound.

Step 1: Bromination of 4-Chloro-1-nitro-2-(trifluoromethyl)benzene

-

To a solution of 4-chloro-1-nitro-2-(trifluoromethyl)benzene in a suitable solvent (e.g., dichloromethane or acetic acid), add a catalytic amount of iron(III) bromide (FeBr₃).

-

Slowly add a stoichiometric amount of bromine (Br₂) to the reaction mixture at a controlled temperature (e.g., 0-5 °C).

-

Allow the reaction to stir at room temperature until completion, monitoring by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, 1-bromo-4-chloro-5-nitro-2-(trifluoromethyl)benzene.

Step 2: Reduction of the Nitro Group

-

Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, such as iron powder and hydrochloric acid, or tin(II) chloride and hydrochloric acid.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Once the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product.

-

Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Applications in Drug Development and Research

While specific biological activities or signaling pathway involvement for this compound are not documented, its structural motifs are prevalent in many bioactive molecules. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[9] The bromo and chloro substituents provide sites for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the construction of more complex molecular architectures.

This compound serves as a key building block for the synthesis of a variety of potential therapeutic agents and agrochemicals.[9] Researchers can utilize the reactive sites on the molecule to explore novel chemical space in the development of new drugs and functional materials.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 863111-48-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. This compound, CasNo.863111-48-2 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 863111-48-2 [chemicalbook.com]

- 5. CAS#:863111-48-2 | this compound | Chemsrc [chemsrc.com]

- 6. 863111-48-2|this compound|BLD Pharm [bldpharm.com]

- 7. This compound|CAS 863111-48-2|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 8. 863111-48-2 | this compound - AiFChem [aifchem.com]

- 9. Page loading... [wap.guidechem.com]

In-Depth Technical Guide: 2-Bromo-5-chloro-4-(trifluoromethyl)aniline (CAS No. 863111-48-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline (CAS No. 863111-48-2). This halogenated aniline serves as a critical building block in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors for therapeutic use. This document details its physicochemical characteristics, provides an exemplary experimental protocol for its application in C-N cross-coupling reactions, and explores its role in the synthesis of targeted therapies, with a focus on inhibitors of key oncogenic signaling pathways.

Introduction

This compound is a substituted aromatic amine that has garnered significant interest in the field of drug discovery and development.[1] Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a trifluoromethyl group, provides a versatile scaffold for the synthesis of complex heterocyclic compounds. The electron-withdrawing nature of the substituents influences the reactivity of the aniline moiety, making it a valuable synthon in various chemical transformations. Primarily, it serves as a key intermediate in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other proliferative diseases.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 863111-48-2 | [2][3][4][5][6] |

| Molecular Formula | C₇H₄BrClF₃N | [2] |

| Molecular Weight | 274.47 g/mol | [2] |

| IUPAC Name | This compound | [4] |

| Appearance | Solid | [2] |

| Melting Point | 31-33 °C | [2] |

| Boiling Point | 263.4 ± 40.0 °C at 760 mmHg | [6] |

| Density | 1.8 ± 0.1 g/cm³ | [6] |

Applications in Drug Discovery and Development

The primary application of this compound is as a precursor in the synthesis of biologically active molecules, most notably kinase inhibitors. The aniline nitrogen provides a nucleophilic center for reactions such as the Buchwald-Hartwig amination, allowing for the construction of carbon-nitrogen bonds, a fundamental linkage in many pharmaceutical agents.

Role as a Building Block for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies that function by blocking the action of protein kinases, enzymes that are crucial for cell signaling, growth, and division. Dysregulation of kinase activity is a hallmark of many cancers. Substituted anilines, such as the title compound, are common pharmacophores in kinase inhibitors, often serving to anchor the inhibitor within the ATP-binding pocket of the target kinase.

While direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its structural motifs are present in numerous patented kinase inhibitors. It is a valuable starting material for the synthesis of libraries of compounds for screening against various kinases, including but not limited to Polo-like kinase 1 (PLK1) and Janus kinase 2 (JAK2).

Experimental Protocols

The utility of this compound is best demonstrated through its participation in key synthetic transformations. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is widely used to form C-N bonds and is particularly relevant for the application of this aniline in synthesizing kinase inhibitor scaffolds.

Exemplary Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a generic aminopyrimidine, a common core structure in many kinase inhibitors.

Reaction Scheme:

Figure 1: General scheme for the Buchwald-Hartwig amination.

Materials:

-

This compound

-

Aminopyrimidine derivative

-

Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., Cesium carbonate, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry

-

Magnetic stirrer and heating block/oil bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), the aminopyrimidine (1.2 equiv), cesium carbonate (2.0 equiv), the palladium precatalyst (e.g., 2 mol %), and the phosphine ligand (e.g., 4 mol %).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired coupled product.

Role in Targeting Key Signaling Pathways

Compounds derived from this compound are designed to inhibit specific kinases involved in disease-driving signaling pathways. Two such important pathways are the PLK1 and JAK/STAT signaling cascades.

Polo-like Kinase 1 (PLK1) Signaling Pathway

PLK1 is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[7][8] It is overexpressed in many types of cancer, making it an attractive target for anticancer drug development.[7] Inhibition of PLK1 leads to mitotic arrest and apoptosis in cancer cells.

Figure 2: Simplified PLK1 activation pathway and point of inhibition.[1]

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway

The JAK/STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in the immune system, hematopoiesis, and cell proliferation.[9][10] Aberrant activation of the JAK/STAT pathway is implicated in various cancers and inflammatory diseases.[9] JAK2, in particular, is a key therapeutic target.

Figure 3: Overview of the JAK/STAT signaling pathway and point of inhibition.[9][10][11]

Conclusion

This compound is a strategically important building block for the synthesis of advanced pharmaceutical intermediates, particularly kinase inhibitors. Its well-defined physicochemical properties and reactivity in robust chemical transformations like the Buchwald-Hartwig amination make it a valuable tool for medicinal chemists. The ability to incorporate this moiety into scaffolds targeting critical signaling pathways such as the PLK1 and JAK/STAT pathways underscores its significance in the ongoing development of novel targeted therapies for a range of human diseases. This guide provides a foundational understanding for researchers and drug development professionals working with this versatile compound.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. 863111-48-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. 863111-48-2|this compound|BLD Pharm [bldpharm.com]

- 4. 863111-48-2 | this compound - AiFChem [aifchem.com]

- 5. echemi.com [echemi.com]

- 6. CAS#:863111-48-2 | this compound | Chemsrc [chemsrc.com]

- 7. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PLK1 - Wikipedia [en.wikipedia.org]

- 9. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Characteristics of C7H4BrClF3N

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic compound, with the molecular formula C7H4BrClF3N, is identified as 3-Bromo-5-chloro-2-(trifluoromethyl)aniline (CAS No: 1805018-32-9). This halogenated aniline derivative is a valuable building block in the synthesis of agrochemicals and pharmaceuticals.[1] Its unique structural features, including the presence of bromine, chlorine, and a trifluoromethyl group, impart distinct electronic properties that are of significant interest in medicinal chemistry. The trifluoromethyl group, in particular, can enhance metabolic stability and improve binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the known characteristics, experimental protocols, and potential applications of this compound, with a focus on empowering researchers in their scientific endeavors.

Physicochemical and Spectroscopic Characteristics

While specific experimental data for 3-Bromo-5-chloro-2-(trifluoromethyl)aniline is not extensively available in public literature, the following table summarizes key physicochemical properties based on available information and data from structurally similar compounds. This data provides a foundational understanding of the compound's physical and chemical nature.

Table 1: Physicochemical Properties of 3-Bromo-5-chloro-2-(trifluoromethyl)aniline and Related Compounds

| Property | Value | Source/Notes |

| Molecular Formula | C7H4BrClF3N | - |

| IUPAC Name | 3-Bromo-5-chloro-2-(trifluoromethyl)aniline | [1] |

| CAS Number | 1805018-32-9 | [1] |

| Molecular Weight | 274.46 g/mol | [1] |

| Physical State | Likely a crystalline solid, white to pale yellow in color. | Based on related halogenated anilines.[1] |

| Solubility | Limited solubility in water; soluble in organic solvents like DMF and DCM. | Characteristic of halogenated aromatic compounds.[1] |

| Melting Point | Data not available. | - |

| Boiling Point | Data not available for the target compound. For the related compound 3-Bromo-5-(trifluoromethyl)aniline (C7H5BrF3N), the boiling point is 221-223 °C. | - |

| Density | Data not available for the target compound. For the related compound 3-Bromo-5-(trifluoromethyl)aniline (C7H5BrF3N), the density is 1.71 g/cm³. | - |

Table 2: Spectroscopic Data Interpretation for Halogenated Anilines

| Technique | Expected Observations for 3-Bromo-5-chloro-2-(trifluoromethyl)aniline |

| ¹H NMR | Aromatic protons will appear as multiplets or distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The amino (-NH2) protons will likely appear as a broad singlet. |

| ¹³C NMR | Carbon atoms attached to electronegative atoms (Br, Cl, F) will be deshielded and appear at higher chemical shifts. The trifluoromethyl group will show a characteristic quartet in the proton-coupled spectrum. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, aromatic C=C stretching, and C-halogen (C-Br, C-Cl) stretching will be observed. |

| Mass Spectrometry | The molecular ion peak (M+) will be observed, along with a characteristic isotopic pattern due to the presence of bromine and chlorine. Fragmentation patterns will likely involve the loss of halogens and the trifluoromethyl group. |

Synthesis and Experimental Protocols

Representative Synthesis of a Halogenated Trifluoromethylaniline

A general multi-step synthesis for a structurally related compound, 3-bromo-5-trifluoromethylaniline, has been reported and can serve as a representative protocol. The synthesis starts from 4-bromo-2-trifluorotoluene and proceeds through acetylation, nitration, deacetylation, deamination, and reduction steps.

DOT Script for Synthesis Workflow:

Caption: Synthetic pathway for 3-bromo-5-trifluoromethylaniline.

Detailed Protocol (based on a similar synthesis):

-

Acetylation: The starting material, 4-bromo-2-trifluorotoluene, is acetylated to protect the amino group.

-

Nitration: The acetylated compound is then nitrated using a mixture of nitric acid and sulfuric acid.

-

Deacetylation: The acetyl group is removed by hydrolysis to yield the nitrated aniline.

-

Deamination: The amino group is removed via a diazotization reaction followed by reduction.

-

Reduction: The nitro group is reduced to an amino group to yield the final product, 3-bromo-5-trifluoromethylaniline.

Analytical Protocols

The following are general protocols for the analysis of halogenated anilines, which can be adapted for 3-Bromo-5-chloro-2-(trifluoromethyl)aniline.

DOT Script for Analytical Workflow:

Caption: General analytical workflow for halogenated anilines.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as acetone or dichloromethane.

-

GC Method:

-

Injector: Set the injector temperature to 250 °C.

-

Column: Use a suitable capillary column (e.g., 30 m, 0.25 mm ID, with a 5% phenyl polydimethylsiloxane stationary phase).

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

-

MS Method:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the expected compound and its fragments (e.g., m/z 50-350).

-

2.2.2. High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

HPLC System:

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Detector: UV detector set at a wavelength determined from the UV-Vis spectrum (e.g., around 254 nm).

-

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Other experiments like COSY, HSQC, and HMBC can be performed for detailed structural elucidation.

Biological Activity and Potential Signaling Pathways

While specific biological activities for 3-Bromo-5-chloro-2-(trifluoromethyl)aniline are not well-documented, the general class of halogenated trifluoromethylanilines has been investigated for various biological effects, particularly as intermediates in the synthesis of bioactive molecules. The presence of the trifluoromethyl group is a key feature in many modern pharmaceuticals, enhancing properties like metabolic stability and membrane permeability.

DOT Script for Potential Biological Investigation:

Caption: Investigative workflow for biological activity.

Based on the known activities of similar compounds, potential areas of investigation for 3-Bromo-5-chloro-2-(trifluoromethyl)aniline include:

-

Anticancer Activity: Many aniline derivatives are precursors to kinase inhibitors and other anticancer agents. Investigations could focus on its effects on cell proliferation, apoptosis, and cell cycle regulation in various cancer cell lines.

-

Antimicrobial Activity: Halogenated aromatic compounds have been explored for their antimicrobial properties. Screening against a panel of bacteria and fungi could reveal potential activity.

-

Enzyme Inhibition: The compound could be tested for inhibitory activity against various enzymes, particularly those relevant to disease pathways.

Conclusion

3-Bromo-5-chloro-2-(trifluoromethyl)aniline is a chemical entity with significant potential in synthetic and medicinal chemistry. While comprehensive data on this specific molecule is limited, this guide provides a foundational understanding based on its structural characteristics and data from closely related compounds. The detailed experimental protocols and outlined potential biological activities are intended to serve as a valuable resource for researchers, facilitating further exploration and application of this compound in drug discovery and development.

References

2-Bromo-5-chloro-4-(trifluoromethyl)aniline molecular weight

An In-depth Technical Guide to 2-Bromo-5-chloro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic amine of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, outlines a representative synthetic approach, and discusses its potential applications and biological relevance based on analogous structures.

Core Chemical Properties

This compound is a polysubstituted aniline derivative. The presence of bromine, chlorine, and a trifluoromethyl group imparts unique electronic properties, metabolic stability, and reactivity, making it a valuable building block in organic synthesis.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 274.47 g/mol | [1][2] |

| Molecular Formula | C₇H₄BrClF₃N | [1][2] |

| CAS Number | 863111-48-2 | [1] |

| Melting Point | 31-33 °C | [3] |

| Boiling Point | 263.4 ± 40.0 °C at 760 mmHg | [3] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥95% |

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis for this compound is not widely published, a general multi-step synthetic pathway can be proposed based on established organic chemistry principles for the functionalization of aniline derivatives. The following protocol is a representative methodology.

General Synthetic Workflow

The synthesis of polysubstituted anilines often involves a sequence of electrophilic aromatic substitution reactions, where the directing effects of the substituents are carefully considered. A plausible route to this compound would start from a suitable trifluoromethylaniline precursor, followed by sequential halogenation.

Caption: Generalized synthetic workflow for this compound.

Representative Experimental Protocol: Electrophilic Bromination

This protocol describes a general method for the bromination of an aniline derivative, which is a key step in the proposed synthesis.

-

Dissolution: Dissolve the aniline precursor (e.g., 5-Chloro-4-(trifluoromethyl)aniline) in a suitable solvent such as glacial acetic acid or a chlorinated solvent in a reaction flask.

-

Cooling: Cool the solution in an ice bath to 0-5 °C to control the reaction's exothermicity.

-

Reagent Addition: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid, dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration, wash it with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Applications and Biological Significance

Halogenated and trifluoromethyl-substituted anilines are crucial intermediates in the development of pharmaceuticals and agrochemicals.[4] The substituents can significantly enhance biological activity, improve metabolic stability, and increase binding affinity to target proteins.

Role in Drug Discovery

While specific biological activities for this compound are not extensively documented, its structural motifs are present in molecules with known therapeutic potential.

-

Anticancer Agents: The trifluoromethyl group is a common feature in modern anticancer drugs, where it can enhance lipophilicity and metabolic stability.

-

Antimicrobial Agents: The halogenated aniline scaffold is a known pharmacophore in various antimicrobial compounds.

Hypothetical Signaling Pathway

Many cytotoxic compounds used in cancer therapy function by inducing programmed cell death, or apoptosis. Based on the activity of structurally related compounds, it is plausible that this compound or its derivatives could induce apoptosis through the intrinsic (mitochondrial) pathway.

Caption: Hypothetical apoptotic pathway induced by a trifluoromethylaniline derivative.

This guide serves as a foundational resource for professionals engaged in research and development. The unique combination of functional groups on this compound makes it a compound with considerable potential for the synthesis of novel, high-value molecules.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Halogenated Anilines

Authored for: Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Halogenated anilines are a pivotal class of aromatic amines that serve as fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes.[1] The nature, position, and number of halogen substituents on the aniline ring profoundly influence the molecule's physicochemical properties, including its basicity, solubility, melting and boiling points, and spectroscopic characteristics. These properties, in turn, dictate the compound's reactivity, metabolic fate, and biological activity. This technical guide provides a comprehensive overview of the core physical and chemical properties of mono-halogenated anilines, detailed experimental protocols for their determination, and logical workflows to support researchers in their synthetic and analytical endeavors.

Physical and Chemical Properties

The introduction of a halogen atom to the aniline ring alters its electronic and steric landscape. The electron-withdrawing inductive effect of halogens generally decreases the basicity of the amino group, while their substitution pattern (ortho, meta, para) creates distinct isomers with unique physical properties.

Data Presentation: Physical Properties

The following tables summarize key quantitative data for various mono-halogenated anilines, facilitating comparison across isomers.

Table 1: Melting and Boiling Points of Mono-halogenated Anilines

| Compound | Position | Melting Point (°C) | Boiling Point (°C) |

| Fluoroaniline | Ortho (2-) | -19.3[2] | 175-176 |

| Meta (3-) | -17.7 | 186 | |

| Para (4-) | -0.8[3] | 181.5[3] | |

| Chloroaniline | Ortho (2-) | 0-3[4] | 208-210[4] |

| Meta (3-) | -10.6 | 230-231 | |

| Para (4-) | 72.5[5] | 232[5] | |

| Bromoaniline | Ortho (2-) | 31-32 | 229 |

| Meta (3-) | 18-19 | 251 | |

| Para (4-) | 66-68[6] | 230-250[7] | |

| Iodoaniline | Ortho (2-) | 55-57 | 267 |

| Meta (3-) | 25-27 | 270 | |

| Para (4-) | 61-63[8] | 268.7[8] |

Table 2: Acidity Constant (pKa) of Mono-substituted Anilines

The pKa value is a measure of the acidity of the conjugate acid (anilinium ion). A lower pKa indicates a weaker base.

| Substituent | Ortho pKa | Meta pKa | Para pKa |

| -H | 4.58 | 4.58 | 4.58 |

| -F | 2.96 | 3.51 | 4.55 |

| -Cl | 2.64[9] | 3.34[9] | 3.98[9] |

| -Br | 2.60 | 3.54 | 3.91 |

| -I | 2.60 | 3.60 | 3.78 |

| -NO2 | -0.29[9] | 2.50[9] | 1.02[9] |

Table 3: General Solubility Profile

| Solvent | Solubility | Rationale |

| Water | Slightly soluble to insoluble[6][8][10] | The hydrophobic nature of the benzene ring dominates, although the amino group can form some hydrogen bonds.[11] Solubility decreases with increasing molar mass.[12] |

| Organic Solvents | Soluble | Good solubility in solvents like ethanol, ether, chloroform, and acetone due to favorable van der Waals and dipole-dipole interactions.[6][8][13][14] |

| Aqueous Acid (e.g., 5% HCl) | Soluble | The basic amino group is protonated to form a water-soluble anilinium salt.[11][15] |

| Aqueous Base (e.g., 5% NaOH) | Insoluble | Halogenated anilines are basic and do not react with NaOH. |

Table 4: Spectroscopic Data for Representative Halogenated Anilines

| Technique | Compound | Wavelength (λmax) / Wavenumber (cm⁻¹) / Chemical Shift (δ ppm) | Reference |

| UV-Vis | 4-Fluoroaniline | 230 nm, 293 nm (in Cyclohexane) | [1] |

| 4-Chloroaniline | 243 nm, 298 nm (in Ethanol) | [1] | |

| 4-Bromoaniline | 245 nm, 296.5 nm (in Alcohol) | [1] | |

| FTIR (Key Peaks) | 4-Chloroaniline | N-H Stretch: ~3464 / ~3375 cm⁻¹, C-N Stretch: ~1285 cm⁻¹, C-Cl Stretch: ~820 cm⁻¹ | [1] |

| ¹H NMR | Aniline Derivatives | Aromatic Protons: ~6.5 - 7.5 ppm, Amine Protons (NH₂): Broad singlet, ~3.5 - 4.5 ppm (variable) |

Experimental Protocols

Accurate determination of physicochemical properties is essential for compound characterization, reaction optimization, and formulation.

Synthesis of Halogenated Anilines

Halogenated anilines are typically prepared via electrophilic aromatic substitution or by the reduction of a corresponding halogenated nitroarene.[5]

Protocol: Synthesis of 4-Bromoaniline via Bromination of Acetanilide

This two-step procedure is often preferred over direct bromination of aniline, which can lead to over-bromination and oxidation.

-

Acetylation of Aniline:

-

Dissolve aniline in glacial acetic acid.

-

Add acetic anhydride dropwise while cooling the mixture in an ice bath.

-

Stir for 15-20 minutes.

-

Pour the reaction mixture into ice-cold water to precipitate acetanilide.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

-

Bromination of Acetanilide:

-

Dissolve the dried acetanilide in glacial acetic acid.

-

Add a solution of bromine in acetic acid dropwise with constant stirring. Maintain the temperature below 25°C.

-

After the addition is complete, stir for an additional 30 minutes.

-

Pour the mixture into a large volume of cold water to precipitate the crude 4-bromoacetanilide.

-

Filter, wash with cold water, and recrystallize from ethanol.

-

-

Hydrolysis to 4-Bromoaniline:

-

Reflux the purified 4-bromoacetanilide with aqueous hydrochloric acid (approx. 10-15%) for 1-2 hours.

-

Cool the solution and neutralize it carefully with a base (e.g., NaOH solution) until the 4-bromoaniline precipitates.

-

Collect the product by filtration, wash thoroughly with water, and dry. Recrystallize from an appropriate solvent if necessary.

-

Determination of Melting Point (Capillary Method)

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Loading: Pack a small amount of the sample into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus.[16]

-

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[16]

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. A pure compound typically has a sharp melting range of 0.5-1.5°C.[16]

Determination of Solubility (Qualitative)

-

Preparation: Place approximately 25 mg of the solid halogenated aniline into a small test tube.[17]

-

Solvent Addition: Add 0.75 mL of the desired solvent (e.g., water, 5% HCl, 5% NaOH, ethanol) in small portions.[17]

-

Agitation: After each addition, shake the tube vigorously for 10-20 seconds.[18][19]

-

Observation: Observe whether the compound dissolves completely (soluble), not at all (insoluble), or partially. Compare with a control tube containing only the solid.[18]

Spectroscopic Analysis

Protocol: UV-Vis Spectroscopy [1]

-

Sample Preparation: Accurately weigh 1-5 mg of the halogenated aniline and dissolve it in a UV-grade solvent (e.g., ethanol, cyclohexane) in a volumetric flask to create a stock solution.

-

Dilution: Perform serial dilutions to achieve a final concentration that gives a maximum absorbance reading between 0.2 and 1.0.

-

Measurement: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and another with the sample solution.

-

Data Acquisition: Scan the sample across the UV-Vis range (typically 200-400 nm) to identify the wavelength(s) of maximum absorbance (λmax).

Protocol: ¹H NMR Spectroscopy [1]

-

Sample Preparation: Dissolve 5-10 mg of the halogenated aniline in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock, shim, and acquire the spectrum.

-

Processing: Process the data (Fourier transform, phase correction, baseline correction). Use tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0 ppm.[1]

Visualizations: Workflows and Logic Diagrams

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a halogenated aniline.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. benchchem.com [benchchem.com]

- 5. 4-Chloroaniline - Wikipedia [en.wikipedia.org]

- 6. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 7. chembk.com [chembk.com]

- 8. chembk.com [chembk.com]

- 9. tsijournals.com [tsijournals.com]

- 10. researchgate.net [researchgate.net]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. ncert.nic.in [ncert.nic.in]

- 13. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 14. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 15. scribd.com [scribd.com]

- 16. benchchem.com [benchchem.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. saltise.ca [saltise.ca]

- 19. chem.ws [chem.ws]

The Trifluoromethyl Group: A Powerful Electron-Withdrawing Moiety in Anilines for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into aniline scaffolds represents a cornerstone of modern medicinal chemistry. This powerful electron-withdrawing substituent profoundly alters the physicochemical properties of the parent aniline molecule, offering a versatile tool to fine-tune drug candidates for enhanced efficacy, metabolic stability, and bioavailability. This technical guide provides a comprehensive overview of the electron-withdrawing effects of the trifluoromethyl group in anilines, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying chemical principles and biological implications.

Quantitative Analysis of Electron-Withdrawing Effects

The potent electron-withdrawing nature of the trifluoromethyl group is primarily attributed to the high electronegativity of the fluorine atoms, which exert a strong negative inductive effect (-I) across the sigma bond framework of the aniline ring. This effect significantly reduces the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group. This reduction in electron density has a profound impact on the basicity of the aniline, a critical parameter influencing a drug's pharmacokinetic profile.

Impact on Basicity: pKa Values

The basicity of anilines is quantified by the pKa of their conjugate acids. A lower pKa value indicates a weaker base. The introduction of a trifluoromethyl group markedly decreases the pKa of aniline, signifying a substantial reduction in its basicity. This effect is position-dependent, with the magnitude of the pKa decrease varying between the ortho, meta, and para positions.

| Compound | pKa (of conjugate acid) | Reference(s) |

| Aniline | 4.6 | |

| 2-(Trifluoromethyl)aniline | 1.10 (Predicted) | [1][2] |

| 3-(Trifluoromethyl)aniline | 3.49 | [3][4] |

| 4-(Trifluoromethyl)aniline | 2.45 | [5] |

Table 1: Comparison of pKa values of aniline and its trifluoromethyl-substituted derivatives.

The data clearly illustrates the strong base-weakening effect of the trifluoromethyl group. The para- and ortho-isomers exhibit the most significant decrease in basicity due to the combined influence of inductive and resonance effects, while the meta-isomer, where only the inductive effect is operative, shows a less pronounced, yet still significant, reduction.

Hammett Constants: Quantifying Electronic Influence

The electronic effect of a substituent can be quantitatively described by Hammett constants (σ). A positive Hammett constant indicates an electron-withdrawing group. The trifluoromethyl group possesses large, positive Hammett constants, confirming its strong electron-withdrawing character.

| Substituent | σ_meta | σ_para |

| -CF₃ | 0.43 | 0.54 |

Table 2: Hammett constants for the trifluoromethyl group.

The larger positive value for the para position (σ_para) compared to the meta position (σ_meta) reflects the contribution of both inductive and resonance (more accurately, hyperconjugative) effects from the para-position, whereas the meta-position is primarily influenced by the inductive effect.

Interplay of Inductive and Resonance Effects

The electron-withdrawing influence of the trifluoromethyl group is a combination of a strong negative inductive effect (-I) and a weaker negative resonance (or hyperconjugative) effect (-R).

Figure 1. Interplay of inductive and resonance effects of the CF₃ group on aniline.

-

Inductive Effect (-I): The three highly electronegative fluorine atoms pull electron density through the carbon-carbon sigma bonds, significantly reducing the electron density on the aniline nitrogen. This is the dominant effect.

-

Resonance/Hyperconjugative Effect (-R): While the CF₃ group does not have a traditional resonance effect, it can participate in negative hyperconjugation, further withdrawing electron density from the aromatic ring, particularly when in the para position.

The combination of these effects makes the lone pair of electrons on the nitrogen atom less available for protonation, thus decreasing the basicity of the aniline.

Experimental Protocols

Accurate determination of the physicochemical properties of trifluoromethyl-substituted anilines is crucial for drug design. Below are standardized methodologies for key experiments.

Determination of pKa by Potentiometric Titration

This method involves the titration of the anilinium salt with a strong base and monitoring the pH change.

Workflow:

Figure 2. Workflow for pKa determination by potentiometric titration.

Methodology:

-

Preparation of Solutions: A 0.01 M solution of the trifluoromethyl-substituted aniline is prepared in a suitable solvent (e.g., a water-methanol mixture). Standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions are also prepared.

-

Titration: The pH meter is calibrated using standard buffer solutions. A known volume of the aniline solution is placed in a beaker with a magnetic stirrer, and a standardized HCl solution is added to protonate the aniline completely. The resulting anilinium salt solution is then titrated with the standardized NaOH solution, added in small, precise increments. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of NaOH added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the anilinium salt has been neutralized.

Synthesis of Trifluoromethyl-Substituted Anilines

A common route for the synthesis of trifluoromethyl-substituted anilines involves the reduction of the corresponding nitro compound.

Example: Synthesis of 4-(Trifluoromethyl)aniline

Figure 3. Synthetic workflow for 4-(Trifluoromethyl)aniline.

Methodology:

-

Reaction Setup: 4-Nitrobenzotrifluoride is dissolved in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Reduction: Stannous chloride (SnCl₂) dihydrate is added portion-wise to the solution, and the mixture is heated to reflux. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling, the reaction mixture is made basic by the addition of a concentrated sodium hydroxide solution. The product is then extracted with a suitable organic solvent, such as diethyl ether.

-

Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or recrystallization to yield pure 4-(trifluoromethyl)aniline.

Application in Drug Design: A Case Study of Nilotinib

The unique electronic properties of trifluoromethyl-substituted anilines have been exploited in the design of numerous successful drugs. A prominent example is Nilotinib , a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). The trifluoromethyl group on the aniline moiety of Nilotinib plays a crucial role in its binding affinity and overall efficacy.

Signaling Pathway of Nilotinib in CML:

CML is characterized by the constitutively active BCR-ABL tyrosine kinase, which drives uncontrolled cell proliferation and survival through various downstream signaling pathways. Nilotinib effectively inhibits this kinase.[6][7][8][9]

Figure 4. Nilotinib's mechanism of action in CML.

The electron-withdrawing trifluoromethyl group in Nilotinib contributes to its high binding affinity for the ATP-binding pocket of the BCR-ABL kinase. By inhibiting BCR-ABL, Nilotinib blocks downstream signaling through pathways such as JAK/STAT, PI3K/Akt, and MAPK, ultimately leading to the induction of apoptosis and the suppression of leukemic cell proliferation and survival.[6][7][10]

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the arsenal of medicinal chemists. Its strong electron-withdrawing properties, primarily driven by the inductive effect, profoundly influence the basicity and reactivity of anilines. This allows for the fine-tuning of molecular properties to optimize drug-target interactions, improve metabolic stability, and enhance overall pharmacokinetic profiles. The successful application of trifluoromethyl-substituted anilines in drugs like Nilotinib underscores the significance of this moiety in the development of novel and effective therapeutics. A thorough understanding of the quantitative effects and underlying electronic principles of the trifluoromethyl group is therefore essential for researchers and scientists engaged in modern drug discovery and development.

References

- 1. chembk.com [chembk.com]

- 2. 2-(Trifluoromethyl)aniline|lookchem [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. 3-Aminobenzotrifluoride | 98-16-8 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Nilotinib interferes with cell cycle, ABC transporters and JAK-STAT signaling pathway in CD34+/lin- cells of patients with chronic phase chronic myeloid leukemia after 12 months of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]

- 9. ClinPGx [clinpgx.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key precursors and a plausible synthetic pathway for 2-Bromo-5-chloro-4-(trifluoromethyl)aniline, a valuable substituted aniline intermediate in the pharmaceutical and agrochemical industries. This document outlines a two-step synthesis, including the preparation of the key precursor, 5-chloro-4-(trifluoromethyl)aniline, followed by its regioselective bromination. Detailed experimental methodologies, quantitative data, and visual representations of the synthetic workflow are presented to facilitate understanding and replication in a laboratory setting.

Core Synthesis Strategy

The synthesis of this compound (CAS No: 863111-48-2) is most effectively approached through a two-step process. The initial step involves the synthesis of the crucial intermediate, 5-chloro-4-(trifluoromethyl)aniline. The subsequent and final step is the regioselective bromination of this intermediate to yield the target molecule.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of the Key Precursor, 5-Chloro-4-(trifluoromethyl)aniline

The synthesis of 5-chloro-4-(trifluoromethyl)aniline is a critical first step. A common and effective method involves the reduction of a suitable nitroaromatic compound.

Reaction Scheme:

A plausible route for the synthesis of 5-chloro-4-(trifluoromethyl)aniline involves the reduction of 2-chloro-4-nitrobenzotrifluoride.

Caption: Synthesis of 5-Chloro-4-(trifluoromethyl)aniline.

Experimental Protocol: Reduction of 2-Chloro-4-nitrobenzotrifluoride

Materials:

-

2-Chloro-4-nitrobenzotrifluoride

-

Iron powder (Fe)

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2-chloro-4-nitrobenzotrifluoride (1.0 eq) and ethanol/water is prepared.

-

Iron powder (excess, e.g., 3-5 eq) is added to the mixture.

-

Concentrated hydrochloric acid is added dropwise to initiate the reaction.

-

The reaction mixture is heated to reflux and stirred vigorously for several hours until the starting material is consumed (monitored by TLC).

-

After completion, the reaction mixture is cooled to room temperature and filtered to remove the iron sludge.

-

The filtrate is concentrated under reduced pressure to remove ethanol.

-

The aqueous residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 5-chloro-4-(trifluoromethyl)aniline.

-

The crude product can be purified by column chromatography or recrystallization.

Quantitative Data for 5-Chloro-4-(trifluoromethyl)aniline

| Property | Value |

| Molecular Formula | C₇H₅ClF₃N |

| Molecular Weight | 195.57 g/mol |

| Appearance | Clear colorless to light yellow liquid |

| Melting Point | -2 °C |

| Boiling Point | 190-192 °C |

| Solubility | Soluble in organic solvents, limited in water |

Step 2: Regioselective Bromination of 5-Chloro-4-(trifluoromethyl)aniline

The final step in the synthesis is the bromination of the precursor, 5-chloro-4-(trifluoromethyl)aniline. The amino group is a strong ortho-, para-directing group. In this specific substrate, the para-position (C4) is occupied by the trifluoromethyl group. The two ortho-positions are C2 and C6. The C6 position is sterically hindered by the adjacent trifluoromethyl group, thus favoring the introduction of the bromine atom at the C2 position. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for anilines.

Reaction Scheme:

Caption: Bromination of 5-Chloro-4-(trifluoromethyl)aniline.

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)

A general protocol for the regioselective bromination of anilines using NBS is provided below and can be optimized for this specific substrate.[1]

Materials:

-

5-Chloro-4-(trifluoromethyl)aniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 5-chloro-4-(trifluoromethyl)aniline (1.0 mmol) in acetonitrile (2 mL) at 0 °C, add N-bromosuccinimide (1.0 mmol) in one portion.[1]

-

Allow the resulting mixture to warm to room temperature and stir overnight.[1]

-

Quench the reaction with water (10 mL) and extract with dichloromethane (3 x 10 mL).[1]

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]

-

The crude product can be purified by column chromatography on silica gel.

Quantitative Data for this compound

| Property | Value |

| Molecular Formula | C₇H₄BrClF₃N |

| Molecular Weight | 274.47 g/mol |

| CAS Number | 863111-48-2 |

| Appearance | Not explicitly found in search results. |

| Melting Point | Not explicitly found in search results. |

| Boiling Point | Not explicitly found in search results. |

Summary of Key Precursors

| Precursor Name | CAS Number | Molecular Formula | Key Role in Synthesis |

| 2-Chloro-4-nitrobenzotrifluoride | 320-82-1 | C₇H₃ClF₃NO₂ | Starting material for the synthesis of the key precursor. |

| 5-Chloro-4-(trifluoromethyl)aniline | 121-50-6 | C₇H₅ClF₃N | Key intermediate for the final bromination step. |

| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | Brominating agent for the final synthesis step. |

Disclaimer: The provided experimental protocols are based on general procedures for similar reactions and should be adapted and optimized for the specific synthesis of this compound. Appropriate safety precautions should be taken when handling all chemicals. The quantitative data for the final product is limited based on the search results and may require experimental determination.

References

The Advent and Evolution of Substituted Trifluoromethyl Anilines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl group into aniline scaffolds represents a landmark in medicinal chemistry and materials science. This powerful substituent can dramatically alter the physicochemical properties of a molecule, enhancing its lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of substituted trifluoromethyl anilines, offering a valuable resource for professionals in drug development and chemical research.

A Historical Overview: From Early Fluorination to Modern Pharmaceuticals

The journey of trifluoromethyl anilines is intrinsically linked to the broader history of organofluorine chemistry. One of the earliest methods for introducing a trifluoromethyl group to an aromatic ring was pioneered by Frédéric Swarts in 1892, who demonstrated that benzotrichloride could be converted to benzotrifluoride using antimony trifluoride.[1][2][3] This foundational work laid the groundwork for future developments.

The 1930s saw significant advancements with the work of Joseph H. Simons, who developed the process of electrochemical fluorination.[4][5] This method provided a new, albeit challenging, route to a variety of fluorinated organic compounds. Around the same period, the industrial synthesis of benzotrifluoride from benzotrichloride and hydrogen fluoride became established.[3]

A pivotal and enduring method for the synthesis of simple trifluoromethyl anilines involves a two-step process: the nitration of benzotrifluoride followed by the reduction of the resulting nitrobenzotrifluoride.[6][7] This approach, referenced in patents as early as the 1930s, remains a fundamental strategy for producing compounds like 3-aminobenzotrifluoride, a key industrial intermediate.[6]

The latter half of the 20th century witnessed the true blossoming of substituted trifluoromethyl anilines in the pharmaceutical industry. The recognition of their unique properties led to their incorporation into a wide array of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs), and agents for cancer and autoimmune diseases.

Key Synthetic Methodologies: Experimental Protocols

The following sections detail the experimental protocols for key historical and modern syntheses of substituted trifluoromethyl anilines.

Synthesis of 3-Nitrobenzotrifluoride via Nitration of Benzotrifluoride

This method represents a classic and historically significant approach to introducing a nitrogen functionality to the trifluoromethylated benzene ring.

Experimental Protocol:

A mixture of benzotrifluoride and concentrated sulfuric acid is stirred and cooled. Fuming nitric acid is added dropwise while maintaining the temperature between 20°C and 30°C. After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The mixture is then poured onto ice water, and the product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield 3-nitrobenzotrifluoride as a pale-yellow oil.[8]

Synthesis of 3-Aminobenzotrifluoride via Reduction of 3-Nitrobenzotrifluoride

The reduction of the nitro group is the final step in this common synthesis of the parent trifluoromethyl aniline.

Experimental Protocol:

3-Nitrobenzotrifluoride is dissolved in a suitable solvent, such as methanol. A catalyst, typically Raney nickel or palladium on carbon (Pd/C), is added to the solution. The mixture is then subjected to hydrogenation with molecular hydrogen under pressure. Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed. The resulting crude product can be purified by distillation to yield 3-aminobenzotrifluoride.[8]

Synthesis of 2,4,6-Tris(trifluoromethyl)aniline

This example illustrates a more contemporary approach to synthesizing a highly fluorinated aniline derivative.

Experimental Protocol:

1,3,5-Tris(trifluoromethyl)benzene is dissolved in a suitable solvent and deprotonated with a strong base, followed by iodination to yield 1-iodo-2,4,6-tris(trifluoromethyl)benzene. This intermediate then undergoes a copper-catalyzed amination reaction to produce 2,4,6-tris(trifluoromethyl)aniline.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of representative substituted trifluoromethyl anilines.

| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Boiling Point (°C) | Reference(s) |

| 3-Nitrobenzotrifluoride | Benzotrifluoride | Fuming HNO₃, H₂SO₄ | ~91% | - | - | [8] |

| 3-Aminobenzotrifluoride | 3-Nitrobenzotrifluoride | H₂, Raney Ni or Pd/C | High | 5-6 | 187-188 | [8][10] |

| 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline | N,N-dimethyl-3-(trifluoromethyl)aniline | 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one | High | - | - | [11] |

| 2,4,6-Tris(trifluoromethyl)aniline | 1,3,5-Tris(trifluoromethyl)benzene | 1. LDA, I₂ 2. Cu₂O, NaN₃, proline, DMSO | 55% (amination step) | - | - | [9] |

Signaling Pathways and Mechanisms of Action

Substituted trifluoromethyl anilines are integral components of numerous drugs that modulate key signaling pathways. The following diagrams illustrate the mechanisms of action for several prominent examples.

References

- 1. Swarts Reaction [unacademy.com]

- 2. Swarts fluorination - Wikipedia [en.wikipedia.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Joseph H. Simons - Wikipedia [en.wikipedia.org]

- 5. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 8. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic and Analytical Overview of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline

Disclaimer: Publicly accessible, detailed experimental spectroscopic data for 2-Bromo-5-chloro-4-(trifluoromethyl)aniline (CAS No. 863111-48-2) is limited. Commercial suppliers confirm its availability and basic properties, but comprehensive datasets from NMR, IR, or Mass Spectrometry are not readily found in scientific literature or open-access databases. This guide provides a projected overview of the expected spectroscopic characteristics based on the compound's structure and general principles of analytical chemistry. It also outlines the standard experimental protocols used for such characterization.

Compound Identity

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 863111-48-2 |

| Molecular Formula | C₇H₄BrClF₃N |

| Molecular Weight | 274.47 g/mol |

| Structure |

|

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. The values presented are estimations based on the analysis of structurally similar compounds and established spectroscopic principles.

The ¹H NMR spectrum is expected to show signals corresponding to the amine protons and the two aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine, chlorine, and trifluoromethyl groups.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.0 - 5.0 | Singlet (broad) | 2H | -NH₂ |

| ~ 7.0 - 7.5 | Singlet | 1H | Aromatic H (C6-H) |

| ~ 7.5 - 8.0 | Singlet | 1H | Aromatic H (C3-H) |

The ¹³C NMR spectrum will display signals for the seven carbon atoms in the molecule. The trifluoromethyl group will appear as a quartet due to C-F coupling.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 110 - 115 | C-Br |

| ~ 118 - 123 (q) | -CF₃ |

| ~ 125 - 130 | C-Cl |

| ~ 130 - 135 | Aromatic CH |

| ~ 135 - 140 | Aromatic CH |

| ~ 140 - 145 | Aromatic C-CF₃ |

| ~ 145 - 150 | C-NH₂ |

The IR spectrum will exhibit characteristic absorption bands for the amine group and the substituted aromatic ring.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium | N-H stretch (asymmetric) |

| 3300 - 3400 | Medium | N-H stretch (symmetric) |

| 1600 - 1650 | Strong | N-H bend |

| 1450 - 1600 | Medium-Strong | C=C aromatic ring stretch |

| 1100 - 1350 | Strong | C-F stretch |

| 1000 - 1100 | Medium | C-Cl stretch |

| 600 - 800 | Medium | C-Br stretch |

The mass spectrum, typically acquired using Electron Ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a complex molecular ion region.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Assignment |

| 273, 275, 277 | High | [M]⁺ (Molecular ion) |

| 194, 196 | Medium | [M - Br]⁺ |

| 204 | Low | [M - CF₃]⁺ |

| 257, 259, 261 | Low | [M - NH₂]⁺ |

Experimental Protocols

The following are general experimental methodologies for obtaining the spectroscopic data described above.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

¹H NMR Acquisition: A standard proton experiment is run with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (ATR): A small amount of the solid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Sample Introduction: The sample, dissolved in a volatile solvent, is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.

-

Data Acquisition: The mass analyzer scans a range of mass-to-charge ratios (e.g., m/z 50-500) to detect the molecular ion and its fragments.

Visualizations

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

Solubility profile of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline in common lab solvents

For Researchers, Scientists, and Drug Development Professionals